

# Ansofaxine Hydrochloride: A Comparative Analysis Against Traditional Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Ansofaxine hydrochloride |           |
| Cat. No.:            | B560612                  | Get Quote |

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of **Ansofaxine hydrochloride**, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), against traditional antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The analysis is supported by data from pivotal clinical trials and focuses on efficacy, safety, and mechanism of action.

# Introduction: A Novel Approach to Treating Major Depressive Disorder (MDD)

Ansofaxine hydrochloride (LY03005) is a new chemical entity developed for the treatment of Major Depressive Disorder (MDD).[1] It functions as an SNDRI, targeting three key neurotransmitters involved in mood regulation.[1][2] This triple-action mechanism distinguishes it from traditional antidepressants, which typically act on one or two neurotransmitter systems.
[1] The addition of dopamine reuptake inhibition is theorized to address symptoms often inadequately treated by SSRIs and SNRIs, such as anhedonia, cognitive impairment, and sexual dysfunction.[3] Ansofaxine is a prodrug of desvenlafaxine, an established SNRI, but both molecules coexist in the brain and contribute to the overall therapeutic effect.[4][5]

## Mechanism of Action: A Broader Neurotransmitter Spectrum



Traditional antidepressants primarily increase synaptic levels of serotonin (SSRIs) or both serotonin and norepinephrine (SNRIs).[1][3] Ansofaxine expands this activity by also inhibiting the reuptake of dopamine.[2][6] This triple reuptake inhibition may offer a more comprehensive treatment for the complex neurobiology of depression.[1][2]

- Serotonin (5-HT): Crucial for mood, anxiety, and emotional balance.
- Norepinephrine (NE): Involved in regulating alertness, energy, and attention.[2]
- Dopamine (DA): Plays a key role in motivation, pleasure, and reward-motivated behavior.[2]

Microdialysis studies in rats have shown that ansofaxine increases extracellular levels of all three monoamines, with a particularly strong effect on dopamine levels—approximately 2 to 3 times stronger than that of desvenlafaxine.[4]



Click to download full resolution via product page



**Caption:** Comparative Mechanism of Action of Antidepressant Classes.

# Clinical Efficacy: Evidence from Phase 2 and 3 Trials

Ansofaxine has demonstrated efficacy in treating MDD in large-scale, randomized, placebocontrolled clinical trials.

Experimental Protocol: Phase 3 Clinical Trial (NCT04853407)[7][8][9][10]

- Study Design: A multicenter, double-blind, randomized, placebo-controlled trial conducted in China.[8][11]
- Participants: 588 eligible adult patients (18-65 years) with a diagnosis of MDD according to DSM-5 criteria.[7][8]
- Intervention: Patients were randomized (1:1:1) to receive fixed-dose Ansofaxine extended-release tablets (80 mg/day or 160 mg/day) or a placebo for 8 weeks.[8][11]
- Primary Efficacy Endpoint: The change in the Montgomery-Asberg Depression Rating Scale (MADRS) total score from baseline to the end of the 8-week study period.[7][8]
- Key Secondary Endpoints: Changes in Hamilton Depression Rating Scale (HAMD-17),
   Hamilton Anxiety Rating Scale (HAMA), and Clinical Global Impression (CGI) scores.[7][12]





Click to download full resolution via product page

**Caption:** Workflow of the Ansofaxine Phase 3 Clinical Trial (NCT04853407).

#### **Efficacy Results Summary**

The following tables summarize the key efficacy findings for Ansofaxine compared to placebo and provide context with data from meta-analyses of traditional antidepressants.

Table 1: Efficacy of Ansofaxine Hydrochloride in Major Depressive Disorder



| Trial                  | Treatment<br>Group       | N   | Primary<br>Outcome<br>Measure       | Mean<br>Change<br>from<br>Baseline         | p-value vs.<br>Placebo |
|------------------------|--------------------------|-----|-------------------------------------|--------------------------------------------|------------------------|
| Phase 3[7]             | Ansofaxine<br>80 mg/day  | 187 | MADRS<br>Total Score<br>(8 weeks)   | -20.0                                      | <0.0001                |
|                        | Ansofaxine<br>160 mg/day | 186 | MADRS Total<br>Score (8<br>weeks)   | -19.9                                      | <0.0001                |
|                        | Placebo                  | 185 | MADRS Total<br>Score (8<br>weeks)   | -14.6                                      | N/A                    |
| Phase 2[4]<br>[13][14] | Ansofaxine<br>40 mg/day  | 52  | HAMD-17<br>Total Score (6<br>weeks) | -12.46<br>(pooled<br>ansofaxine<br>groups) | 0.0447                 |
|                        | Ansofaxine<br>80 mg/day  | 52  | HAMD-17<br>Total Score (6<br>weeks) | -12.46<br>(pooled<br>ansofaxine<br>groups) | 0.0447                 |
|                        | Ansofaxine<br>120 mg/day | 51  | HAMD-17<br>Total Score (6<br>weeks) | -12.46<br>(pooled<br>ansofaxine<br>groups) | 0.0447                 |
|                        | Ansofaxine<br>160 mg/day | 51  | HAMD-17<br>Total Score (6<br>weeks) | -12.46<br>(pooled<br>ansofaxine<br>groups) | 0.0447                 |



Note: The Phase 2 trial reported a significant p-value for the pooled Ansofaxine groups versus placebo.

Table 2: Comparative Efficacy of Traditional Antidepressants (Data from Meta-Analyses)

| Antidepress<br>ant Class | Drug(s)            | N     | Remission<br>Rate | Response<br>Rate | Source |
|--------------------------|--------------------|-------|-------------------|------------------|--------|
| SSRI                     | Escitalopra<br>m   | 2,272 | 53.1%             | 63.7%            | [15]   |
|                          | Other SSRIs*       | 1,750 | 49.0%             | 58.4%            | [15]   |
| SNRI                     | Desvenlafaxi<br>ne | 1,805 | 32%               | 53%              | [16]   |
|                          | SNRIs**            | 527   | 50.5%             | 59.0%            | [15]   |

<sup>| |</sup> Placebo (vs. Desvenlafaxine) | 1,108 | 23% | 41% | [16] |

## **Tolerability and Safety Profile**

The safety and tolerability of Ansofaxine have been assessed in clinical trials, with a profile that appears comparable to other modern antidepressants.

Table 3: Tolerability and Safety Profile Comparison

<sup>\*</sup>Citalopram, fluoxetine, paroxetine, sertraline. \*\*Venlafaxine, duloxetine.



| Drug/Class           | Incidence of Treatment- Emergent Adverse Events (TEAEs) | Discontinuatio<br>n Rate due to<br>TRAEs | Common<br>Adverse<br>Events (>5%<br>incidence)                                                           | Source  |
|----------------------|---------------------------------------------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------|---------|
| Ansofaxine 80<br>mg  | 74.5%                                                   | 3.8%                                     | Nausea, dry mouth, dizziness, lethargy, decreased appetite, vomiting, abdominal discomfort, palpitations | [7]     |
| Ansofaxine 160<br>mg | 78.3%                                                   | 7.1%                                     | Nausea, dry mouth, dizziness, lethargy, decreased appetite, vomiting, abdominal discomfort, palpitations | [7]     |
| Placebo              | 67.9%                                                   | 2.7%                                     | N/A                                                                                                      | [7]     |
| Escitalopram         | 73.3% - 73.6%                                           | 5.4%                                     | N/A                                                                                                      | [7][15] |
| Other SSRIs*         | 78.2%                                                   | N/A                                      | N/A                                                                                                      | [7][15] |

| SNRIs\*\* | 77.4% | 7.9% (vs. Escitalopram) | N/A |[7][15] |

<sup>\*</sup>Citalopram, fluoxetine, paroxetine, sertraline. \*\*Venlafaxine, duloxetine.



A meta-analysis cited in the Ansofaxine Phase 3 trial publication suggests its TEAE incidence is similar to that of escitalopram, other SSRIs, and SNRIs.[7][15] The discontinuation rate due to treatment-related adverse events (TRAEs) for the 80 mg dose of Ansofaxine was lower than rates reported for some SNRIs.[7]

### **Discussion and Conclusion**

**Ansofaxine hydrochloride** has demonstrated statistically significant and clinically meaningful efficacy in the treatment of MDD compared to placebo.[7][8] Its unique mechanism as a serotonin-norepinephrine-dopamine reuptake inhibitor presents a potential advantage over traditional SSRIs and SNRIs.[1][2][17]

The added dopaminergic action may help alleviate symptoms like anhedonia and cognitive deficits, which are significant contributors to the burden of depression and are often not fully addressed by existing therapies.[3] Preclinical data suggest Ansofaxine may have a more rapid onset of action and greater efficacy than its active metabolite, desvenlafaxine, alone.[5][12]

The tolerability profile of Ansofaxine appears comparable to that of established first-line antidepressants.[7] The incidence of TEAEs is within the range reported for widely used SSRIs and SNRIs, and discontinuation rates due to adverse events are similar or potentially favorable. [7]

While direct head-to-head comparative trials with other active antidepressants are needed for definitive conclusions, the current evidence from Phase 2 and 3 trials establishes Ansofaxine as an effective and well-tolerated treatment for MDD.[4][7][8] Its novel triple reuptake inhibitor mechanism makes it a promising new option in the pharmacological management of depression.[2]





Click to download full resolution via product page

Caption: Pharmacological Relationship of Ansofaxine and Desvenlafaxine.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Ansofaxine Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ansofaxine Hydrochloride? [synapse.patsnap.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]



- 8. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study to Evaluate the Efficacy and Safety of Ansofaxine Hydrochloride Extended-release Tablets in the Treatment of Major Depressive Disorder (MDD) | Clinical Research Trial Listing [centerwatch.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Major Depressive Disorder Market to Register Immense Growth by 2034 Owing to a Robust Pipeline | DelveInsight [prnewswire.com]
- To cite this document: BenchChem. [Ansofaxine Hydrochloride: A Comparative Analysis Against Traditional Antidepressants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560612#ansofaxine-hydrochloride-s-efficacy-compared-to-traditional-antidepressants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com